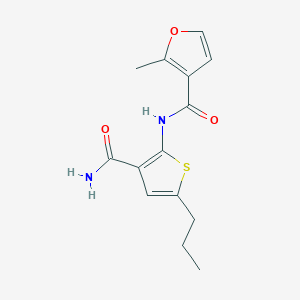![molecular formula C19H22Cl2N6O3 B1227152 N'-[2,6-BIS(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-3,4-DICHLOROBENZOHYDRAZIDE](/img/structure/B1227152.png)
N'-[2,6-BIS(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]-3,4-DICHLOROBENZOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-3,4-dichlorobenzohydrazide is a chemical compound characterized by the presence of morpholine and pyrimidine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-3,4-dichlorobenzohydrazide typically involves the introduction of morpholine groups and pyrimidine heterocyclic structures. One common method involves the reaction of a pyrimidine derivative with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
N’-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-3,4-dichlorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.
科学研究应用
N’-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-3,4-dichlorobenzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties
作用机制
The mechanism of action of N’-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-3,4-dichlorobenzohydrazide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and disrupting their normal function. The morpholine and pyrimidine groups play a crucial role in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine: Another compound with morpholine and pyridine groups, used in the synthesis of polyimides.
Thiazolo[5,4-b]pyridine derivatives: Compounds with similar structural features, investigated for their inhibitory activity against phosphoinositide 3-kinase.
Uniqueness
N’-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-3,4-dichlorobenzohydrazide is unique due to its specific combination of morpholine and pyrimidine groups, which confer distinct chemical and biological properties.
属性
分子式 |
C19H22Cl2N6O3 |
|---|---|
分子量 |
453.3 g/mol |
IUPAC 名称 |
3,4-dichloro-N'-(2,6-dimorpholin-4-ylpyrimidin-4-yl)benzohydrazide |
InChI |
InChI=1S/C19H22Cl2N6O3/c20-14-2-1-13(11-15(14)21)18(28)25-24-16-12-17(26-3-7-29-8-4-26)23-19(22-16)27-5-9-30-10-6-27/h1-2,11-12H,3-10H2,(H,25,28)(H,22,23,24) |
InChI 键 |
PKWGFGRQRBAQMM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC(=NC(=C2)NNC(=O)C3=CC(=C(C=C3)Cl)Cl)N4CCOCC4 |
规范 SMILES |
C1COCCN1C2=NC(=NC(=C2)NNC(=O)C3=CC(=C(C=C3)Cl)Cl)N4CCOCC4 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


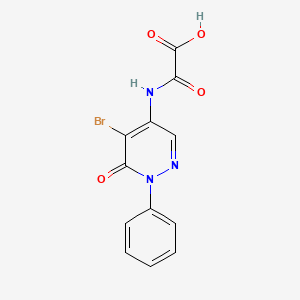
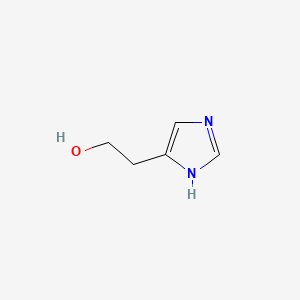
![N-[[5-[(4-chlorophenyl)methylthio]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-ethoxyaniline](/img/structure/B1227073.png)
![2-bromo-N'-[(3-chlorophenyl)-oxomethyl]benzohydrazide](/img/structure/B1227077.png)
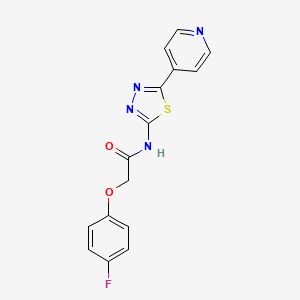
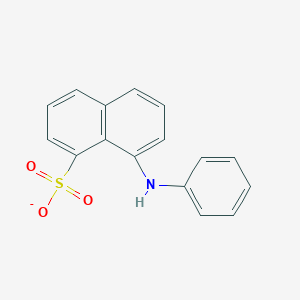
![3,4,5-triethoxy-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide](/img/structure/B1227085.png)

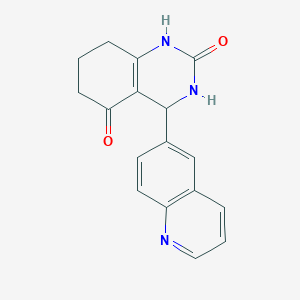
![2-[[(1-ethyl-2-benzimidazolyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1227091.png)
![3-chloro-5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B1227092.png)
![1-(2,1,3-Benzothiadiazol-5-yl)-3-[4-(4-morpholinyl)phenyl]urea](/img/structure/B1227094.png)
![N-(2-furanylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1227095.png)
